2-Fluoro-3-methyl-4-nitroanisole 2-Fluoro-3-methyl-4-nitroanisole
Brand Name: Vulcanchem
CAS No.: 1170991-78-2
VCID: VC14240151
InChI: InChI=1S/C8H8FNO3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,1-2H3
SMILES:
Molecular Formula: C8H8FNO3
Molecular Weight: 185.15 g/mol

2-Fluoro-3-methyl-4-nitroanisole

CAS No.: 1170991-78-2

Cat. No.: VC14240151

Molecular Formula: C8H8FNO3

Molecular Weight: 185.15 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-methyl-4-nitroanisole - 1170991-78-2

Specification

CAS No. 1170991-78-2
Molecular Formula C8H8FNO3
Molecular Weight 185.15 g/mol
IUPAC Name 2-fluoro-1-methoxy-3-methyl-4-nitrobenzene
Standard InChI InChI=1S/C8H8FNO3/c1-5-6(10(11)12)3-4-7(13-2)8(5)9/h3-4H,1-2H3
Standard InChI Key SSOGWUPDIQNVGB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1F)OC)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Fluoro-3-methyl-4-nitroanisole has the molecular formula C₈H₈FNO₃ and a molecular weight of 185.15 g/mol . Key identifiers include:

PropertyValueSource
IUPAC Name2-fluoro-1-methoxy-3-methyl-4-nitrobenzene
SMILESCC1=C(C=CC(=C1F)OC)N+[O-]
InChI KeySSOGWUPDIQNVGB-UHFFFAOYSA-N
CAS Number1170991-78-2

The compound’s structure combines electron-withdrawing (nitro, fluorine) and electron-donating (methoxy) groups, creating a polarized aromatic system that influences its reactivity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves nitration and halogenation steps :

  • Nitration: A precursor such as 3-methyl-4-methoxytoluene is nitrated using HNO₃/H₂SO₄ under controlled temperatures (<0°C) to prevent over-nitration .

  • Fluorination: Fluorine is introduced via halogenation agents like xenon difluoride (XeF₂) in the presence of boron trifluoride etherate.

Key Considerations:

  • Temperature control is critical to avoid side reactions .

  • Yields depend on the regioselectivity of nitration, which is influenced by substituent directing effects .

Physicochemical Properties

Stability and Reactivity

  • Thermal Stability: Decomposes at elevated temperatures due to the nitro group’s instability.

  • Solubility: Lipophilic nature (logP ≈ 2.5) suggests solubility in organic solvents like chloroform .

  • Reactivity:

    • The nitro group facilitates electrophilic substitution at meta/para positions .

    • Fluorine enhances metabolic stability in pharmaceutical applications .

Spectroscopic Data

  • ¹H NMR: Signals at δ 2.20 (s, CH₃), 3.79 (s, OCH₃), and aromatic protons between δ 6.7–7.1 .

  • IR: Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1255 cm⁻¹ (C-O of methoxy).

Applications in Scientific Research

Medicinal Chemistry

  • Acetylcholinesterase (AChE) Inhibitors: Fluorinated nitroaromatics like CP-118,954 (a derivative) show high AChE affinity, enabling neuroimaging in Alzheimer’s research .

  • Anticancer Agents: Nitro groups in such compounds can be reduced to amines, forming intermediates for kinase inhibitors .

Organic Synthesis

  • Building Block: Used to synthesize complex molecules via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

  • Agrochemicals: Serves as a precursor for herbicides and insecticides due to its stability and bioactivity .

Hazard StatementPrecautionary Measure
H315: Skin irritationP280: Wear protective gloves
H319: Eye irritationP305+P351+P338: Rinse eyes if exposed

Future Directions

  • Drug Discovery: Optimizing fluorine’s position could enhance pharmacokinetics in CNS-targeted therapies .

  • Green Chemistry: Developing solvent-free nitration methods to improve sustainability .

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